molecular formula C9H15ClN2O2S B1444994 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1184590-00-8

4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1444994
CAS No.: 1184590-00-8
M. Wt: 250.75 g/mol
InChI Key: XMKTYUJSDIMELK-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group, a methanesulfonylethyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the Methanesulfonylethyl Group: This step involves the alkylation of the pyrazole ring with a suitable methanesulfonylethyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonylethyl group.

    Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields the corresponding alcohols or amines.

Scientific Research Applications

4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application:

    In Medicinal Chemistry: The compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and methanesulfonylethyl groups can enhance binding affinity and specificity.

    In Biological Studies: It can interact with proteins or nucleic acids, affecting their function or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Uniqueness

  • The unique combination of the chloromethyl and methanesulfonylethyl groups in this compound imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2S/c1-7-9(6-10)8(2)12(11-7)4-5-15(3,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKTYUJSDIMELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184590-00-8
Record name 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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